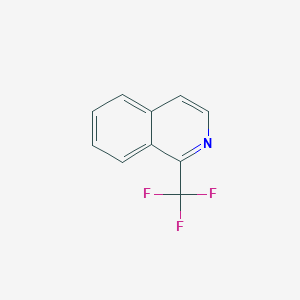
1-(Trifluoromethyl)isoquinoline
概要
説明
1-(Trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6F3N . It has a molecular weight of 197.16 and is a liquid at room temperature .
Synthesis Analysis
1-(Trifluoromethyl)isoquinoline can be synthesized via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . Other methods include the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides , and the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .Molecular Structure Analysis
The InChI code for 1-(Trifluoromethyl)isoquinoline is 1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H . The InChI key is YMIKANRMRRBHTB-UHFFFAOYSA-N .Chemical Reactions Analysis
Isoquinoline-N-oxides react with Togni reagent catalyzed by copper (II) triflate, leading to 1-(trifluoromethyl)isoquinolines in good yields . The reaction proceeds smoothly under mild conditions with high efficiency .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)isoquinoline is a liquid at room temperature . It has a molecular weight of 197.16 .科学的研究の応用
Application in Organic Chemistry
The Specific Scientific Field
This application falls under the field of Organic Chemistry .
A Comprehensive and Detailed Summary of the Application
1-(Trifluoromethyl)isoquinolines are generated via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . This reaction is of interest due to the importance of the trifluoromethyl group in many drugs or drug candidates . Trifluoromethyl-substituted compounds often exhibit higher solubility and lipophilicity, leading to better membrane permeability and increased bioavailability .
A Detailed Description of the Methods of Application or Experimental Procedures
The general experimental procedure for the synthesis of 1-(Trifluoromethyl)isoquinolines via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent is as follows: Isoquinoline N-oxide 1 (0.2 mmol) was added to a solution of 1-trifluoromethyl-1,2-benziodoxol-3(1 H)-one (Togni reagent) (0.24 mmol), DMAP (0.6 mmol), and Cu(OTf) 2 .
A Thorough Summary of the Results or Outcomes Obtained
Isoquinoline-N-oxides react with Togni reagent catalyzed by copper(II) triflate, leading to 1-(trifluoromethyl)isoquinolines in good yields. The reaction proceeds smoothly under mild conditions with high efficiency .
Application in Fluorosensors
The Specific Scientific Field
This application falls under the field of Fluorosensors .
A Comprehensive and Detailed Summary of the Application
Fluorinated isoquinolines, including 1-(Trifluoromethyl)isoquinoline, are important components of fluorosensors . These sensors are used to detect and measure the presence of certain elements or compounds, and the introduction of fluorine atoms often enhances their sensitivity .
A Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures can vary widely depending on the specific type of fluorosensor and its intended use. Generally, the fluorinated isoquinoline would be incorporated into the sensor’s design in a way that allows it to interact with the target element or compound .
A Thorough Summary of the Results or Outcomes Obtained
The use of fluorinated isoquinolines in fluorosensors can lead to improved sensor performance, including increased sensitivity and specificity . However, the exact results or outcomes obtained can vary widely depending on the specific sensor design and application .
Application in Organic Light-Emitting Diodes
The Specific Scientific Field
This application falls under the field of Organic Light-Emitting Diodes (OLEDs) .
A Comprehensive and Detailed Summary of the Application
Fluorinated isoquinolines, including 1-(Trifluoromethyl)isoquinoline, are used in the manufacture of OLEDs . These devices emit light in response to an electric current, and the introduction of fluorine atoms can enhance their light-emitting properties .
A Detailed Description of the Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures can vary widely depending on the specific type of OLED and its intended use. Generally, the fluorinated isoquinoline would be incorporated into the OLED’s design in a way that allows it to contribute to the device’s light-emitting properties .
A Thorough Summary of the Results or Outcomes Obtained
The use of fluorinated isoquinolines in OLEDs can lead to improved device performance, including enhanced light-emitting properties . However, the exact results or outcomes obtained can vary widely depending on the specific device design and application .
Safety And Hazards
将来の方向性
The synthesis of fluorinated molecules, including 1-(Trifluoromethyl)isoquinoline, has attracted much attention within the chemical community . The importance of the trifluoromethyl group in many drugs or drug candidates has been recognized . Higher solubility and lipophilicity have been observed for trifluoromethyl-substituted compounds, leading to better membrane permeability and increased bioavailability . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .
特性
IUPAC Name |
1-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKANRMRRBHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



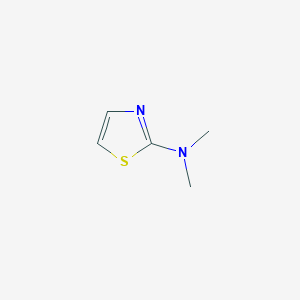
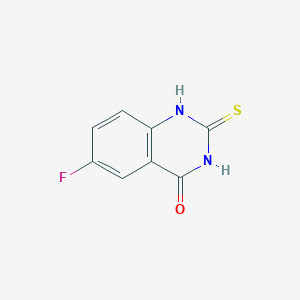
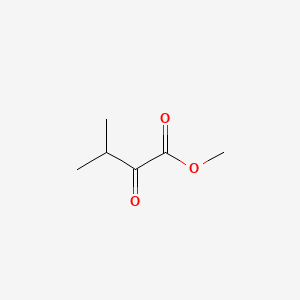

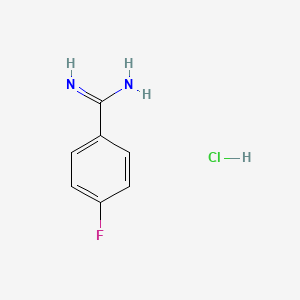
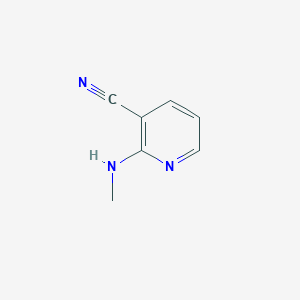
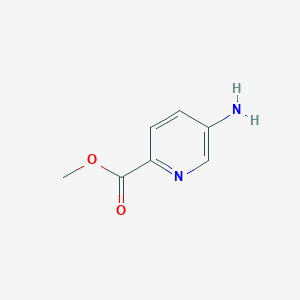
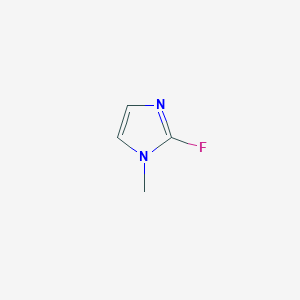
![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)
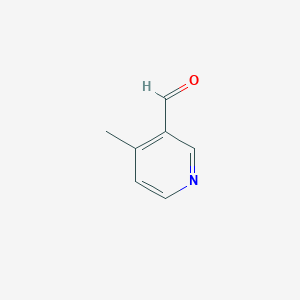
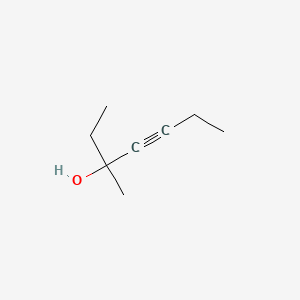
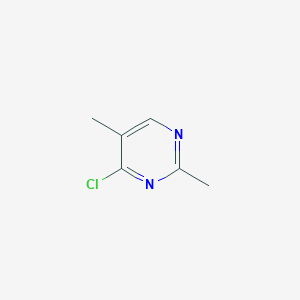
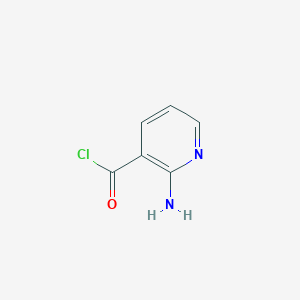
![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)